molecular formula C15H23NO3S B13388706 N-Boc-S-benzyl-D-cysteinol

N-Boc-S-benzyl-D-cysteinol

Cat. No.: B13388706
M. Wt: 297.4 g/mol
InChI Key: MEZQRZMTIJTPIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a benzylsulfanyl moiety, and a hydroxypropan-2-yl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems are particularly useful for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate involves its role as a protecting group The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactionsThe hydroxypropan-2-yl moiety can undergo further functionalization, making the compound a versatile intermediate .

Comparison with Similar Compounds

Uniqueness: The presence of the benzylsulfanyl group in tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate provides unique reactivity, allowing for selective nucleophilic substitution reactions. This makes it more versatile compared to simpler carbamates like tert-butyl carbamate and benzyl carbamate .

Properties

IUPAC Name

tert-butyl N-(1-benzylsulfanyl-3-hydroxypropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZQRZMTIJTPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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